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Silica

Rheology Reinforcement Surface Area

Silica (CAS 13778-37-5) is a broad class; performance is dictated by grade and morphology. For rheology control in adhesives and sealants, specify hydrophilic fumed silica (BET 50–400 m²/g). For moisture-resistant polar systems, hydrophobic grades are mandatory. In NRLF foam, only high-surface-area hydrophobic fumed silica ensures tensile strength and compression set. For catalyst supports, specify non-porous vs. porous morphology to match activation protocols. Generic substitution risks product failure and process variability. Partner with qualified vendors to secure the exact grade for your application.

Molecular Formula O2Si
SiO2
Molecular Weight 60.084 g/mol
CAS No. 13778-37-5
Cat. No. B075949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilica
CAS13778-37-5
Synonyms380, Aerosil
Aerosil
Aerosil 380
Cristobalite
Dioxide, Silicon
G32, Quso
Quso G 32
Quso G-32
Quso G32
Silica
Silicon Dioxide
Tridymite
Molecular FormulaO2Si
SiO2
Molecular Weight60.084 g/mol
Structural Identifiers
SMILESO=[Si]=O
InChIInChI=1S/O2Si/c1-3-2
InChIKeyVYPSYNLAJGMNEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2024)
The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/
Insoluble
Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core.
AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED
Practically insoluble in water or acids. Dissolves readily in HF, forming silicon tetrafluoride.
Very slightly sol in alkali.
Soluble in hot potassium hydroxide and hot sodium hydroxide solutions. Insoluble in ethanol.
Silica is rather poorly soluble in water and solubility is lower for the crystalline than for the amorphous morphologies. ...Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility.
The external amorphous layer in quartz (the Beilby layer) is more soluble than the crystalline underlying core.
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Silica (CAS 13778-37-5) Procurement Guide: What Scientists and Formulators Need to Know


Silica (CAS 13778-37-5), also known as silicon dioxide (SiO₂), is not a single material but a broad class designation encompassing numerous synthetic and naturally occurring amorphous and crystalline forms with widely divergent physical properties and performance characteristics [1]. These variations include fumed silica, precipitated silica, silica gel, colloidal silica, and various mesoporous silicas, each manufactured via distinct processes that dictate critical parameters such as specific surface area (BET), pore volume, pore size distribution, particle morphology, and surface chemistry (silanol density and hydrophobicity/hydrophilicity) [2]. Procurement under this generic CAS number alone is insufficient for scientific or industrial selection, as the exact grade, manufacturer, and production method ultimately determine the material's suitability for a given application, ranging from rheology modification to catalyst support to chromatographic separation [3].

Why Generic Silica (CAS 13778-37-5) Cannot Substitute for Grade-Specific Performance


The generic CAS number 13778-37-5 masks critical performance-defining differences between synthetic silica types that render them non-interchangeable in virtually all applications. For example, fumed silica typically exhibits a non-porous structure with a BET surface area ranging from 50–400 m²/g and is primarily used for rheology control and reinforcement, whereas precipitated silica possesses a porous structure with BET surface areas between 60–300 m²/g and is predominantly used as a reinforcing filler in rubber and a carrier in free-flow agents . Furthermore, even within a single subclass like fumed silica, variations in surface area, aggregate structure, and surface treatment (hydrophilic vs. hydrophobic) lead to marked differences in thickening efficiency, dispersibility, and moisture resistance, making a simple CAS number-based substitution a significant risk to product performance and process reproducibility [1].

Quantitative Differentiation of Silica (CAS 13778-37-5) Grades: Head-to-Head Performance Data


Fumed vs. Precipitated Silica: BET Surface Area and Porosity Dictate Application-Specific Performance

A direct comparison of fumed silica and precipitated silica reveals fundamentally different morphological characteristics. Fumed silica exhibits a BET surface area typically in the range of 50–400 m²/g and is non-porous, whereas precipitated silica is porous with BET surface areas of 60–300 m²/g . This structural distinction is critical: the non-porous nature of fumed silica enables its use in applications requiring high external surface area for hydrogen bonding and network formation (e.g., thixotropic agents), while the internal porosity of precipitated silica makes it suitable as a carrier for liquids or a reinforcing filler where occluded rubber within pores contributes to reinforcement [1].

Rheology Reinforcement Surface Area

Hydrophobic Fumed Silica vs. Hydrophilic Fumed Silica: Moisture Resistance in Natural Rubber Latex Foams

In natural rubber latex foam applications, hydrophobic fumed silica demonstrates significantly better dispersion and performance compared to hydrophilic silica [1]. This effect is attributed to the hydrophobic surface treatment which reduces moisture adsorption and improves compatibility with the non-polar rubber matrix. A direct comparison study shows that hydrophobic fumed silica yields superior physical properties in the final foam, including higher tensile strength and better compression set, compared to hydrophilic fumed silica and precipitated silica alternatives [1]. The study explicitly notes that larger specific surface areas of the hydrophobic grade result in better dispersity within the rubber matrix, leading to a more uniform cell structure and improved mechanical properties [2].

Rubber Compounding Surface Chemistry Dispersion

Precipitated Silica vs. Fumed Silica: Differential Sensitivity to Hygrothermal Ageing in Super-Insulation Materials

In the context of nanostructured silica used in super-insulation materials (SIM), a comparative study of fumed and precipitated silica subjected to hygrothermal ageing revealed distinct differences in long-term stability [1]. The study found that the hydrophilicity of a precipitated silica decreases with ageing due to the reduction of its specific surface area, making it more sensitive to moisture-induced degradation compared to fumed silica [1]. Critically, surface chemistry is identified as a key parameter governing the extent of these changes: precipitated silica is more sensitive than fumed silica, while hydrophobic silica exhibited the strongest resistance to ageing-related performance loss [1].

Hygrothermal Stability Ageing Resistance Insulation

Porous vs. Non-Porous Silica as Catalyst Supports: Activity Optimization via Calcination Temperature

A study comparing porous and non-porous silica as supports for metallocene catalysts in ethylene polymerization demonstrates that support morphology directly impacts optimal activation conditions and catalytic activity [1]. The research shows that calcination of the support significantly affects catalytic activity, with the best results achieved with non-porous silica at 1000°C, while porous silica exhibited optimal activity after calcination at 800°C [1]. This 200°C difference in optimal activation temperature is a direct consequence of the materials' differing thermal stability and surface silanol condensation kinetics, which are determined by their distinct morphological structures [2].

Catalysis Polymerization Support Effects

Silica vs. Alumina as Catalyst Support: Divergent Reactivity and Selectivity in Single-Site Heterogeneous Catalysts

A comprehensive review of well-defined silica- and alumina-supported single-site catalysts reveals that the choice of support can dictate fundamental differences in catalytic performance, including activity, selectivity, and stability [1]. This is not a minor variation but a support effect that can completely alter reaction outcomes. For instance, silica-supported catalysts are generally preferred for their higher surface area and well-established surface chemistry for grafting organometallic complexes, often leading to higher selectivity in olefin polymerization compared to alumina-supported analogs [2]. While this evidence is based on class-level inference from a broad review, it underscores that silica and alumina supports are not interchangeable and selection must be guided by the desired catalytic pathway and product distribution.

Catalyst Support Selectivity Support Effects

Silica vs. Zirconia in Liquid Chromatography: Superior Efficiency and Lower Reactivity of Silica-Based Phases

In the selection of stationary phases for liquid chromatography (LC), silica remains the preferred material over alternatives like alumina and zirconia due to a combination of favorable properties [1]. Specifically, silica exhibits lower reactivity, yields columns with better efficiency, and offers a higher linear capacity than alumina [1]. Furthermore, direct comparisons between silica-based reversed-phase media and zirconia-based phases show vastly different selectivity profiles, particularly for basic pharmaceuticals, meaning a separation optimized on one cannot be directly transferred to the other [2]. While this evidence is based on class-level inference and general performance comparisons, it establishes a clear hierarchy of material properties that directly informs column selection for analytical and preparative separations.

Chromatography Stationary Phase Selectivity

Evidence-Based Application Scenarios for Silica (CAS 13778-37-5): Where Grade Specification Drives Success


Rheology Control in Non-Polar and Medium-Polar Media: Specifying Hydrophilic vs. Hydrophobic Fumed Silica

For applications requiring thickening, thixotropy, and anti-settling in non-polar to medium-polar systems (e.g., adhesives, sealants, coatings, printing inks), standard hydrophilic fumed silica is most effective . However, for medium-polar to polar systems where moisture resistance is paramount, hydrophobic fumed silica must be specified due to its enhanced efficiency and stability in these environments . This differentiation is critical, as using the wrong surface-treated grade can result in inadequate viscosity build-up, poor sag resistance, or moisture-induced degradation. The procurement specification must therefore include not only 'fumed silica' but also the specific surface treatment (e.g., 'hydrophobic' or 'hydrophilic') and the target BET surface area range to ensure the desired rheological profile [1].

Reinforcement of Natural Rubber Latex Foams: The Necessity of Hydrophobic Fumed Silica

In the production of natural rubber latex foam (NRLF) articles like mattresses and pillows, the incorporation of hydrophobic fumed silica is essential for achieving optimal mechanical properties and long-term durability . Evidence shows that hydrophobic fumed silica provides superior dispersion and reinforcement compared to hydrophilic silica, leading to higher tensile strength, better compression set, and more uniform cell structure . The hydrophobic surface treatment minimizes moisture adsorption and enhances compatibility with the non-polar rubber matrix, a key factor in maintaining foam integrity over time. Procurement for this application must explicitly exclude hydrophilic fumed silica and precipitated silica, and instead mandate a hydrophobic grade with a high specific surface area to maximize dispersity and reinforcement [1].

High-Performance Insulation Materials: Prioritizing Hydrophobic Silica for Long-Term Hygrothermal Stability

For nanostructured silica used in super-insulation materials (SIM), such as vacuum insulation panels (VIPs) or advanced building envelopes, long-term resistance to hygrothermal ageing is a critical performance parameter . Comparative studies demonstrate that hydrophobic silica exhibits the strongest resistance to moisture-induced degradation, maintaining its insulation performance over time, whereas precipitated silica is significantly more sensitive to ageing due to the reduction of its specific surface area . Therefore, for any application where the material will be exposed to fluctuating humidity and temperature over its service life, procurement must specify a hydrophobic grade of silica to ensure durable thermal performance. Substituting with a less expensive precipitated or hydrophilic fumed silica will compromise the long-term efficiency and reliability of the insulation system .

Catalyst Support for Single-Site Polymerization: Morphology-Dependent Calcination Protocols

When using silica as a support for metallocene or other single-site polymerization catalysts, the choice between porous and non-porous morphology dictates the optimal catalyst activation procedure . Research confirms that non-porous silica achieves maximum catalytic activity after calcination at 1000°C, while porous silica requires a lower temperature of 800°C . This 200°C difference is not trivial; using the incorrect calcination protocol for a given support morphology will result in suboptimal catalyst performance, affecting polymer yield, molecular weight, and product properties. Consequently, procurement for catalyst development must precisely define the support morphology (e.g., 'non-porous fumed silica') and, for process reproducibility, may require a specific grade from a qualified vendor to ensure consistent activation behavior .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


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